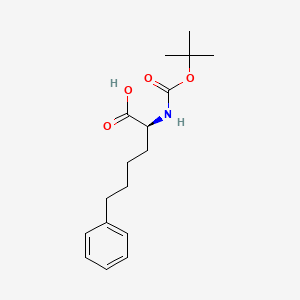

Boc-(s)-2-amino-6-phenylhexanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Boc-(s)-2-amino-6-phenylhexanoic acid is a compound that belongs to the class of Boc-protected amino acids. The Boc group, or tert-butyloxycarbonyl group, is commonly used in organic synthesis to protect amine groups during chemical reactions. This compound is particularly significant in peptide synthesis and other applications where selective protection of functional groups is required.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Boc-(s)-2-amino-6-phenylhexanoic acid typically involves the protection of the amino group of (s)-2-amino-6-phenylhexanoic acid with a Boc group. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile .

Industrial Production Methods

In industrial settings, the synthesis of Boc-protected amino acids often involves large-scale reactions under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal side reactions .

Analyse Des Réactions Chimiques

Types of Reactions

Boc-(s)-2-amino-6-phenylhexanoic acid can undergo various chemical reactions, including:

Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid or hydrochloric acid in methanol.

Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Reduction: The compound can be reduced to form the corresponding amine.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid, hydrochloric acid in methanol.

Substitution: Electrophiles such as alkyl halides.

Reduction: Reducing agents like sodium borohydride.

Major Products Formed

Deprotection: The major product is (s)-2-amino-6-phenylhexanoic acid.

Substitution: Various substituted derivatives depending on the electrophile used.

Reduction: The corresponding amine.

Applications De Recherche Scientifique

Boc-(s)-2-amino-6-phenylhexanoic acid has several applications in scientific research:

Mécanisme D'action

The mechanism of action of Boc-(s)-2-amino-6-phenylhexanoic acid primarily involves the protection of the amino group. The Boc group is stable under basic conditions but can be selectively removed under acidic conditions. This allows for the selective modification of other functional groups in the molecule without affecting the amino group .

Comparaison Avec Des Composés Similaires

Similar Compounds

Fmoc-(s)-2-amino-6-phenylhexanoic acid: Another protected amino acid with a fluorenylmethyloxycarbonyl group.

Cbz-(s)-2-amino-6-phenylhexanoic acid: A compound with a carbobenzoxy protecting group.

Uniqueness

Boc-(s)-2-amino-6-phenylhexanoic acid is unique due to the stability of the Boc group under basic conditions and its ease of removal under acidic conditions. This makes it particularly useful in multi-step organic synthesis where selective protection and deprotection of functional groups are required .

Activité Biologique

Boc-(S)-2-amino-6-phenylhexanoic acid is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, structure-activity relationships (SAR), and various biological evaluations, including case studies and research findings.

Chemical Structure and Synthesis

This compound (CAS Number: 9972492) is a modified amino acid characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the amine. Its molecular formula is C17H25NO4 and it has a molecular weight of 303.39 g/mol . The synthesis of this compound typically involves the coupling of a phenyl hexanoic acid derivative with an appropriate amine, followed by protection of the amine group using Boc anhydride.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications. Research indicates that modifications to the phenyl group and the length of the alkyl chain can significantly affect its potency and selectivity against specific biological targets. For instance, the introduction of different substituents on the phenyl ring can enhance interactions with target enzymes or receptors .

Inhibition Studies

This compound has been evaluated for its inhibitory effects on several enzymes involved in inflammatory pathways. Notably, it has shown potential as a non-competitive inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme that regulates the levels of bioactive lipids like palmitoylethanolamide (PEA). In vitro studies have demonstrated that this compound can prevent the hydrolysis of PEA, thereby enhancing its anti-inflammatory effects .

Case Studies

- Anti-inflammatory Effects : In a study evaluating the effects of various fatty acid ethanolamides, this compound was found to significantly reduce carrageenan-induced leukocyte infiltration in vivo. This suggests its potential utility in treating conditions characterized by excessive inflammation .

- Neuroprotective Properties : Another investigation highlighted the neuroprotective effects of this compound in models of neurodegeneration. The compound was shown to mitigate neuronal cell death induced by oxidative stress, possibly through modulation of signaling pathways associated with apoptosis .

Research Findings

Recent studies have further elucidated the mechanisms underlying the biological activity of this compound:

Propriétés

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylhexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO4/c1-17(2,3)22-16(21)18-14(15(19)20)12-8-7-11-13-9-5-4-6-10-13/h4-6,9-10,14H,7-8,11-12H2,1-3H3,(H,18,21)(H,19,20)/t14-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOYWIHNYTBRBBB-AWEZNQCLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCC1=CC=CC=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCCC1=CC=CC=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.